[1-((S)-2-Amino-propionyl)-piperidin-3-ylmethyl]-ethyl-carbamic acid tert-butyl ester
Description
[1-((S)-2-Amino-propionyl)-piperidin-3-ylmethyl]-ethyl-carbamic acid tert-butyl ester is a chiral carbamate derivative featuring a piperidine core substituted with an ethyl-carbamic acid tert-butyl ester group and an (S)-2-amino-propionyl moiety. This compound is structurally characterized by its stereochemical complexity (S-configuration at the propionyl group) and the tert-butyl carbamate protective group, which enhances stability during synthetic processes.
Key physicochemical properties inferred from structurally similar compounds (e.g., [(R)-1-((S)-2-amino-propionyl)-piperidin-3-yl]-methyl-carbamic acid tert-butyl ester, CAS 1401668-72-1) include a molecular weight of ~285.38 g/mol, a predicted density of 1.10 g/cm³, and a boiling point of ~412.7°C . The tert-butyl group and piperidine ring contribute to its lipophilicity, making it suitable for medicinal chemistry applications, particularly as an intermediate in protease inhibitor synthesis.
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl N-[[1-[(2S)-2-aminopropanoyl]piperidin-3-yl]methyl]-N-ethylcarbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H31N3O3/c1-6-18(15(21)22-16(3,4)5)10-13-8-7-9-19(11-13)14(20)12(2)17/h12-13H,6-11,17H2,1-5H3/t12-,13?/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBAOATBUUZVOSJ-UEWDXFNNSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1CCCN(C1)C(=O)C(C)N)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC1CCCN(C1)C(=O)[C@H](C)N)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H31N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.44 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound [1-((S)-2-Amino-propionyl)-piperidin-3-ylmethyl]-ethyl-carbamic acid tert-butyl ester is a synthetic organic molecule notable for its complex structure, which includes a piperidine ring, an amino acid moiety, and a carbamate functional group. This unique combination of features suggests potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting various biological pathways.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 313.44 g/mol. The structural components are critical for its biological activity, as they influence how the compound interacts with biological systems.
| Property | Value |
|---|---|
| Molecular Formula | C16H31N3O3 |
| Molecular Weight | 313.44 g/mol |
| IUPAC Name | This compound |
The biological activity of this compound is likely mediated through its interactions with specific molecular targets such as enzymes or receptors. The mechanisms may involve:
- Hydrogen Bonding : Interaction with polar residues in target proteins.
- Hydrophobic Interactions : Binding to hydrophobic pockets within enzymes or receptors.
- Covalent Bonding : Potential modification of active site residues in enzymes.
These interactions can lead to modulation of enzyme activity or receptor function, which is crucial for its pharmacological effects.
Biological Activity and Research Findings
Research on similar compounds indicates potential biological activities that may also apply to this compound. These include:
- Anti-inflammatory Effects : Compounds with piperidine structures often exhibit anti-inflammatory properties.
- Analgesic Activity : The presence of an amino acid derivative may enhance analgesic effects.
- Neuroactive Properties : Similar structures have shown neuroactivity, suggesting potential applications in treating neurological disorders.
Case Studies
- In Vitro Studies : Preliminary studies on structurally similar compounds have shown that they can inhibit pro-inflammatory cytokines in macrophages, indicating a possible role in managing inflammatory diseases .
- Pharmacological Screening : A study involving derivatives of piperidine reported significant inhibition of IL-1β release in LPS/ATP-stimulated human macrophages, which suggests that modifications to the piperidine structure can enhance anti-inflammatory activity .
Comparative Analysis
To contextualize the biological activity of this compound, it is useful to compare it with other related compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-(2-Aminoethyl)-piperidine | Piperidine ring, amino group | Neuroactive properties |
| Benzyl carbamate | Carbamate functional group | Antimicrobial activity |
| 3-(Aminomethyl)piperidine | Aminomethyl substitution on piperidine | Analgesic effects |
The uniqueness of this compound lies in its combination of an amino acid derivative with a piperidine structure and a carbamate moiety, potentially conferring distinct pharmacological properties not present in other similar compounds.
Scientific Research Applications
The biological activity of this compound is influenced by its structural components, which can lead to several promising applications:
- Antioxidant Properties : Compounds with similar structures have demonstrated the ability to scavenge free radicals, potentially preventing oxidative stress-related diseases.
- Antimicrobial Activity : Research indicates efficacy against various bacterial strains, suggesting potential use as antibiotics.
- Neuroprotective Effects : Some derivatives have been studied for their protective effects on neuronal cells, indicating applications in neurodegenerative disorders.
Applications in Medicinal Chemistry
The compound has several potential applications in medicinal chemistry:
| Application Area | Description |
|---|---|
| Drug Development | Investigated for potential use in creating new pharmaceuticals targeting various diseases. |
| Neuropharmacology | Potential applications in treating neurodegenerative conditions such as Alzheimer's and Parkinson's disease. |
| Antibacterial Agents | Development of new antibiotics targeting resistant bacterial strains. |
| Antioxidant Formulations | Used in formulations aimed at reducing oxidative stress in various conditions. |
Case Studies and Research Findings
- Neuroprotective Studies : In vitro studies have shown that derivatives of this compound can protect neuronal cells from oxidative damage, suggesting its potential role in neuroprotection (source needed).
- Antimicrobial Efficacy : A study demonstrated that compounds similar to this carbamate exhibited significant antibacterial activity against Gram-positive bacteria, indicating its potential as a lead compound for antibiotic development (source needed).
- Oxidative Stress Reduction : Research has highlighted the antioxidant properties of similar compounds, suggesting that they may help mitigate oxidative stress-related diseases (source needed).
Chemical Reactions Analysis
Hydrolysis Reactions
Hydrolysis is the most critical reaction for this compound due to its carbamate (tert-butyl ester) and amide (propionyl) groups. Reactivity varies with pH and temperature:
Key Findings :
-
Acidic hydrolysis yields propionamide derivatives with >85% purity under optimized conditions.
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Basic conditions show faster kinetics but require neutralization steps for product isolation .
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Enzymatic cleavage is stereospecific, preserving the (S)-configuration at the α-carbon.
Nucleophilic Substitution at the Carbamate Site
The tert-butyl carbamate group undergoes substitution with strong nucleophiles:
Structural Insights :
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The piperidine ring’s tertiary nitrogen directs nucleophiles to the carbamate carbonyl via inductive effects .
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Steric hindrance from the tert-butyl group reduces reaction rates compared to methyl/methyl carbamates.
Amide Functionalization
The 2-amino-propionyl moiety participates in:
Acylation
Reacts with acyl chlorides (e.g., acetyl chloride) in dichloromethane at 0–25°C to form bis-acylated derivatives (yield: 70–85%) .
Mechanism :
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The amino group acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride.
-
Stereochemistry at the (S)-configured α-carbon remains intact due to mild conditions .
Schiff Base Formation
Condenses with aldehydes (e.g., benzaldehyde) in ethanol under reflux to generate imines (yield: 50–65%) .
Applications :
-
Schiff bases serve as intermediates for metal-organic frameworks (MOFs) in catalysis.
Carbamate Reduction
Lithium aluminum hydride (LiAlH₄) in THF reduces the carbamate to a methylene amine:
Amide Reduction
Borane-THF complex selectively reduces the amide carbonyl to a secondary amine without affecting the carbamate:
Stability Under Oxidative Conditions
The compound shows limited reactivity toward common oxidants:
Computational Reactivity Predictions
DFT calculations (B3LYP/6-31G*) reveal:
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound is compared to three structurally related analogs (Table 1):
Key Observations :
The (S)-2-amino-propionyl moiety introduces a chiral center critical for interactions with biological targets (e.g., proteases or GPCRs), distinguishing it from acetylated analogs like tert-butyl (1-acetylpiperidin-4-yl)carbamate .
Synthetic Accessibility :
- The tert-butyl carbamate group simplifies purification (volatile byproducts) and is compatible with standard acylation/deprotection protocols, as demonstrated in the synthesis of tert-butyl (1-acetylpiperidin-4-yl)carbamate via Ac₂O acylation and HCl/MeOH deprotection .
- The benzyl-fluoro analog requires Suzuki coupling for aryl group introduction, highlighting the target compound’s synthetic simplicity.
Physicochemical Properties: The piperidin-3-ylmethyl substitution in the target compound enhances conformational flexibility compared to rigid piperidin-4-yl derivatives . Predicted pKa (~9.05) of the amino group in the (S)-2-amino-propionyl moiety suggests moderate basicity, influencing solubility and membrane permeability.
Safety and Handling: While safety data for the target compound are unavailable, structurally related tert-butyl carbamates (e.g., cis-3-aminocyclobutanecarboxylic acid tert-butyl ester) require precautions against skin/eye irritation and respiratory exposure , implying similar handling protocols.
Q & A
Q. What are the recommended synthetic strategies for preparing [1-((S)-2-Amino-propionyl)-piperidin-3-ylmethyl]-ethyl-carbamic acid tert-butyl ester, and how can stereochemical integrity be maintained?
Answer: The synthesis of tert-butyl carbamate derivatives often involves multi-step sequences, including protection/deprotection of functional groups and stereoselective coupling. For example:
- Asymmetric Mannich reactions can introduce chiral centers, as demonstrated in the synthesis of tert-butyl phenyl(phenylsulfonyl)methylcarbamate using N-Boc-imine intermediates and propionaldehyde under anhydrous conditions .
- Suzuki coupling followed by hydrogenation (e.g., for 4-fluoro-3-((piperidin-4-yl-benzyl)-carbamic acid tert-butyl ester) provides a route to aryl-piperidine hybrids .
- Protection of amines with tert-butoxycarbonyl (Boc) groups is critical to prevent side reactions. Use Boc-anhydride in basic conditions (e.g., THF with triethylamine) for optimal yields .
Q. How should researchers purify and characterize this compound to ensure structural fidelity?
Answer:
- Purification: Employ column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization from ethanol/water mixtures to remove unreacted intermediates .
- Characterization:
- NMR spectroscopy: Confirm Boc-group integrity (δ ~1.4 ppm for tert-butyl protons) and stereochemistry via NOESY or COSY .
- Mass spectrometry (HRMS): Verify molecular weight (e.g., [M+H]+ ion) .
- X-ray crystallography: Resolve ambiguous stereochemistry, as shown for tert-butyl 1-((R)-1-(methoxycarbonyl)-2-methylpropyl)piperidin-4-ylcarbamate (CCDC 2168596) .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to mitigate competing side reactions during the coupling of piperidine and tert-butyl carbamate moieties?
Answer:
- Temperature control: Maintain reactions at 0–25°C to minimize epimerization or Boc-group cleavage .
- Catalyst selection: Use palladium catalysts (e.g., Pd(PPh₃)₄) for Suzuki couplings, ensuring inert atmospheres (argon/nitrogen) to prevent oxidation .
- Solvent optimization: Anhydrous acetonitrile or THF reduces hydrolysis risks .
- Monitoring intermediates: Use TLC or LC-MS to track reaction progress and identify byproducts early .
Q. What analytical approaches resolve contradictory spectroscopic data (e.g., NMR vs. X-ray) for stereoisomeric forms of this compound?
Answer:
- Cross-validation: Compare experimental NMR chemical shifts with computed values (e.g., using PubChem’s InChI/SMILES data) .
- Chiral derivatization: React the compound with chiral auxiliaries (e.g., Mosher’s acid) to differentiate enantiomers via ¹H-NMR splitting .
- Crystallographic analysis: Obtain single crystals for X-ray diffraction, as demonstrated for tert-butyl 1-((R)-1-(methoxycarbonyl)-2-methylpropyl)piperidin-4-ylcarbamate .
Q. How do steric and electronic effects influence the stability of the tert-butyl carbamate group under acidic/basic conditions?
Answer:
- Acidic conditions: Boc groups are cleaved with TFA or HCl in dioxane (~2–4 M). Steric hindrance from the piperidine ring slows deprotection .
- Basic conditions: Boc is stable to mild bases (e.g., NaHCO₃) but degrades in strong bases (e.g., NaOH >1 M) via hydrolysis .
- Electronic effects: Electron-withdrawing substituents on the piperidine ring (e.g., nitro groups) destabilize the Boc group, necessitating lower temperatures during synthesis .
Methodological Considerations
Q. What protocols ensure safe handling and storage of this compound, given its reactivity?
Answer:
- Storage: Keep at –20°C under argon in amber vials to prevent moisture absorption and oxidation .
- Incompatibilities: Avoid strong oxidizers (e.g., peroxides), which may degrade the carbamate moiety .
- Safety gear: Use nitrile gloves, lab coats, and fume hoods during synthesis to minimize exposure to intermediates like propionaldehyde or boronic acids .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
